4-Chloro-2-fluoro-5-nitrotoluene physical properties
4-Chloro-2-fluoro-5-nitrotoluene physical properties
An In-depth Technical Guide to 4-Chloro-2-fluoro-5-nitrotoluene
This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2-fluoro-5-nitrotoluene, a key intermediate in the fields of pharmaceutical and agrochemical development. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data with practical insights to facilitate its effective and safe utilization in advanced organic synthesis.
Introduction and Strategic Importance
4-Chloro-2-fluoro-5-nitrotoluene (CAS No. 18349-11-6) is a substituted aromatic compound whose strategic importance lies in the unique reactivity conferred by its distinct functional groups: a chloro, a fluoro, and a nitro group attached to a toluene backbone. This arrangement makes it a versatile building block for complex molecular architectures.[1] Its utility has been demonstrated in the synthesis of sophisticated molecules, including novel serotonin transporter imaging agents, highlighting its value in medicinal chemistry and neuroscience research.[2] Understanding its core physical properties is paramount for optimizing reaction conditions, ensuring safety, and achieving high-yield synthetic outcomes.
Core Physicochemical Properties
The physical characteristics of a compound dictate its behavior in different solvents and reaction conditions. The properties of 4-Chloro-2-fluoro-5-nitrotoluene are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 18349-11-6 | [3] |
| Molecular Formula | C₇H₅ClFNO₂ | [3] |
| Molecular Weight | 189.57 g/mol | [3][4] |
| Appearance | Yellow to light brown crystalline mass or powder | [3][4] |
| Melting Point | 41-45 °C | [3][4] |
| Boiling Point | 264.3 ± 35.0 °C (Predicted) | [3] |
| Density | 1.417 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Solubility | Soluble in Toluene | [3][4] |
| Purity (GC) | ≥98.0% | [4] |
Structural Elucidation and Spectroscopic Data
The identity and purity of 4-Chloro-2-fluoro-5-nitrotoluene are typically confirmed through standard analytical techniques. While detailed spectra are proprietary to manufacturers, supplier data confirms the structure via Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Further computational data provides insight into its mass spectrometric behavior. The predicted collision cross-section (CCS) values, calculated using CCSbase, offer a reference for mass spectrometry-based identification.[5]
Table of Predicted Collision Cross Section (CCS) Data [5]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 190.00656 | 131.7 |
| [M+Na]⁺ | 211.98850 | 142.1 |
| [M-H]⁻ | 187.99200 | 134.8 |
| [M+K]⁺ | 227.96244 | 134.9 |
Synthesis, Purification, and Safe Handling
As a specialized intermediate, the synthesis of 4-Chloro-2-fluoro-5-nitrotoluene requires precise control over reaction conditions. While specific industrial synthesis routes are proprietary, a plausible and illustrative laboratory-scale synthesis can be conceptualized based on established organofluorine chemistry, such as a modified Balz-Schiemann reaction.
Illustrative Synthetic Workflow
The following protocol outlines a representative pathway starting from a commercially available aniline precursor. The choice of this pathway is based on its reliability for introducing fluorine atoms onto an aromatic ring.
Caption: Illustrative workflow for the synthesis of 4-Chloro-2-fluoro-5-nitrotoluene.
Experimental Protocol (Conceptual)
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Diazotization: 4-Chloro-2-fluoro-5-methylaniline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the stable diazonium tetrafluoroborate salt.
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Fluorination: The resulting diazonium salt precipitate is filtered, washed with cold water, and thoroughly dried. The dry salt is then gently heated. Thermal decomposition releases nitrogen gas and yields the fluorinated toluene intermediate. Causality: This step is critical and leverages the relative stability of the tetrafluoroborate anion to facilitate a clean substitution reaction.
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Nitration: The intermediate is carefully added to a pre-chilled mixture of concentrated nitric acid and sulfuric acid. The reaction is monitored and temperature is controlled to prevent over-nitration. Causality: The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for aromatic nitration.
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Work-up and Purification: The reaction mixture is poured over ice, and the crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is purified by recrystallization to achieve the desired crystalline solid.
Safe Handling and Storage
Given its classification as a nitroaromatic compound, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6][7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4] Recommended storage temperatures are at room temperature or below 15°C.[4]
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First Aid:
Applications in Drug Discovery and Agrochemicals
The true value of 4-Chloro-2-fluoro-5-nitrotoluene is realized in its application as a versatile intermediate. The presence of three distinct functional groups allows for sequential, regioselective modifications.
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Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which serves as a handle for amide bond formation or as a precursor for building heterocyclic rings—a common motif in active pharmaceutical ingredients (APIs). The chloro and fluoro substituents modulate the electronic properties and metabolic stability of the final molecule, which are critical parameters in drug design.[1]
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Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides often relies on halogenated and nitrated aromatic building blocks to enhance efficacy and environmental persistence.[9]
Conclusion
4-Chloro-2-fluoro-5-nitrotoluene is a high-value chemical intermediate with a well-defined set of physical properties. Its utility in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries is significant. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.
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2-Chloro-4-fluoro-5-nitrotoluene - ChemBK. [Link]
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Chemical Properties of 4-Chloro-2-nitrotoluene (CAS 89-59-8) - Cheméo. [Link]
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4-Chloro-2-fluoro-5-nitrotoluene, 98% - Ottokemi. [Link]
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106110 - 5-Fluoro-2-nitrotoluene - Safety Data Sheet. [Link]
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4-chloro-2-fluoro-5-nitrotoluene (C7H5ClFNO2) - PubChemLite. [Link]
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